molecular formula C9H15Cl2N3 B2832427 2-(Piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2126164-05-2

2-(Piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B2832427
CAS No.: 2126164-05-2
M. Wt: 236.14
InChI Key: XUWVSLMVZODGFE-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety, with two hydrochloride counterions enhancing its solubility in aqueous environments. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, neurotransmitter receptor modulators, and other biologically active molecules . Its structural flexibility allows for diverse functionalization, making it a critical intermediate in synthesizing pharmacologically relevant compounds. For example, it is identified as an impurity in Buspirone Hydrochloride, a drug used to treat anxiety disorders, underscoring its role in pharmaceutical quality control .

The dihydrochloride salt form improves stability and handling properties compared to its free base, which is crucial for laboratory and industrial applications.

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWVSLMVZODGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126164-05-2
Record name 2-(piperidin-4-yl)pyrimidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford a series of enantiomerically enriched piperidine derivatives . The reaction conditions often involve inert atmospheres and room temperature to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production of 2-(Piperidin-4-yl)pyrimidine dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects, which include:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression. For instance, compounds related to 2-(Piperidin-4-yl)pyrimidine have shown promise as ATP-competitive inhibitors of protein kinase B (PKB), demonstrating significant selectivity and potency against tumor cells in vitro and in vivo .
  • Anti-inflammatory Effects : Studies have suggested that this compound may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.

Biological Research

In biological assays, 2-(Piperidin-4-yl)pyrimidine dihydrochloride is investigated as a ligand for various receptors. Its interactions can help elucidate signaling pathways and cellular mechanisms, making it a valuable tool in pharmacological studies.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the development of novel materials with tailored properties.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of 2-(Piperidin-4-yl)pyrimidine derivatives in preclinical models. For instance:

  • PKB Inhibition : A series of experiments showed that modifications to the piperidine moiety resulted in compounds with improved selectivity for PKB over other kinases, highlighting the potential for targeted cancer therapies .
  • In Vivo Efficacy : In xenograft models, certain derivatives exhibited significant tumor growth inhibition at well-tolerated doses, suggesting favorable pharmacokinetic properties and therapeutic windows .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Piperidin-4-yl)pyrimidine dihydrochloride with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
2-(Piperidin-4-yl)pyrimidine dihydrochloride None (parent compound) C₉H₁₄Cl₂N₃ 250.14 1179369-48-2 Kinase inhibitor scaffold; pharmaceutical impurity
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride Chloro group at pyrimidine C5 C₉H₁₄Cl₃N₃ 270.6 2378502-81-7 Versatile small-molecule scaffold; lab use
4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride 4-Fluorophenyl at pyrimidine C4 C₁₅H₁₆Cl₂FN₃ 332.21 Not specified Drug discovery intermediate
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride Methyl group at pyrimidine C4 C₁₀H₁₆Cl₂N₃ 264.16 1909316-18-2 High purity (95%); structural studies
2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride Chloro group at pyrimidine C2 C₉H₁₃Cl₃N₃ 269.58 2044927-14-0 Supplier-sourced for global pharmaceutical R&D
5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride Fluoro at C5, methyl at C2 C₁₀H₁₆Cl₂FN₃ 268.16 Not specified Amide-based compound library synthesis

Structural and Functional Insights

  • Fluorophenyl Modifications: Fluorine substitution improves metabolic stability and bioavailability, making 4-(4-fluorophenyl) derivatives valuable in CNS drug discovery . Methyl Groups: Methylation at C4 (as in 4-methyl derivatives) can alter steric hindrance, influencing selectivity in receptor interactions .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Compounds like 5-chloro and 4-fluorophenyl derivatives are priced at premium rates (e.g., €409–€2,208 per 50–500 mg), reflecting their demand in high-throughput screening .
  • Safety and Handling : While all listed compounds are classified for laboratory use, their SDS profiles vary. For instance, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lacks GHS hazard classification, whereas others require stringent ventilation and protective gear .

Regulatory and Supply Chain Considerations

  • Regulatory Compliance : Suppliers like ECHEMI and CymitQuimica emphasize adherence to REACH and ISO standards, ensuring quality across global markets .
  • Synthesis Challenges: The dihydrochloride form of 2-(Piperidin-4-yl)pyrimidine requires precise control during salt formation to avoid by-products, as noted in impurity profiles of APIs like Buspirone .

Biological Activity

2-(Piperidin-4-yl)pyrimidine dihydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its piperidine and pyrimidine moieties, has been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and comparative analyses.

  • Molecular Formula : C9H14Cl2N3
  • Molecular Weight : 221.13 g/mol
  • CAS Number : 2126164-05-2

2-(Piperidin-4-yl)pyrimidine dihydrochloride acts primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cellular processes, which can lead to decreased cell proliferation in cancerous tissues.
  • Binding Affinity : Its structure allows it to interact with specific biological targets, enhancing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrimidine exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(Piperidin-4-yl)pyrimidine dihydrochloride showed low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, including clinical strains of Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity
2-(Piperidin-4-yl)pyrimidine dihydrochloride200Effective against S. aureus
Related Compound A150Effective against E. coli
Related Compound B100Effective against both

Anticancer Activity

The anticancer potential of 2-(Piperidin-4-yl)pyrimidine dihydrochloride has been evaluated in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer types, including breast (MCF-7) and lung (A549) cancers. The IC50 values were significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.090.25
A5490.030.15
Colo-2050.010.20

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Antibacterial Evaluation :
    A series of experiments conducted on synthesized derivatives demonstrated that certain piperidine-pyrimidine compounds exhibited substantial antibacterial activity with MIC values indicating effectiveness at low concentrations .
  • Cytotoxicity Studies :
    In a comparative study involving various cancer cell lines, the compound was found to induce apoptosis in MCF-7 cells significantly more than standard treatments, suggesting a promising avenue for further development as an anticancer agent .
  • Antioxidant Activity :
    Research indicated that related compounds showed high antioxidant activity when tested against free radicals, which is crucial for mitigating oxidative stress in various diseases .

Q & A

Q. What are the established synthetic routes for 2-(Piperidin-4-yl)pyrimidine dihydrochloride, and how can purity be optimized?

  • Synthesis Methodology : The synthesis typically involves:
  • Pyrimidine Core Formation : Condensation of aldehydes and amines under acidic/basic conditions (e.g., using POCl₃ or NH₃).
  • Piperidinyl Group Attachment : Reductive amination or nucleophilic substitution to introduce the piperidine moiety.
  • Salt Formation : Treatment with HCl to yield the dihydrochloride salt, enhancing solubility and stability .
    • Purity Optimization :
  • Use column chromatography or recrystallization (ethanol/water mixtures) to isolate high-purity intermediates.
  • Monitor reactions via HPLC or LC-MS to track byproduct formation and adjust stoichiometry .

Q. How do structural features of 2-(Piperidin-4-yl)pyrimidine dihydrochloride influence its physicochemical properties?

  • The pyrimidine core provides rigidity and hydrogen-bonding capacity, while the piperidine ring introduces basicity. The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability under physiological conditions. Fluorinated analogs (e.g., 4-(3-fluorophenyl derivatives) show enhanced lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition (e.g., PKB/Akt)?

  • Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (e.g., IC₅₀ values) for kinases like PKB.
  • Cellular Assays : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.
  • Structural Studies : Co-crystallization with kinase domains (e.g., PDB deposition) to identify binding motifs .

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability across studies)?

  • Variables to Control :
  • Cell Line Heterogeneity : Use isogenic cell lines to minimize genetic drift.
  • Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives.
  • Compound Integrity : Verify batch purity via NMR and mass spectrometry to rule out degradation .

Q. What computational approaches are effective in predicting SAR for piperidinyl-pyrimidine analogs?

  • Molecular Docking : Screen analogs against kinase active sites (e.g., AutoDock Vina) to prioritize synthesis.
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps to improve regioselectivity .

Q. What analytical methods are recommended for stability profiling under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways.
  • LC-MS/MS : Monitor hydrolytic or oxidative byproducts (e.g., piperidine ring opening or pyrimidine oxidation) .

Q. How does the dihydrochloride salt form impact pharmacokinetic properties compared to the free base?

  • Solubility vs. Bioavailability : The salt form increases solubility in aqueous buffers but may reduce passive diffusion across lipid membranes.
  • In Vivo Studies : Compare plasma half-life and tissue distribution in rodent models using both forms .

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